molecular formula C20H26N6O2 B012756 Theophylline, 7-(2-(4-benzyl-1-piperazinyl)ethyl)- CAS No. 19971-87-0

Theophylline, 7-(2-(4-benzyl-1-piperazinyl)ethyl)-

Cat. No. B012756
CAS RN: 19971-87-0
M. Wt: 382.5 g/mol
InChI Key: HISDWWLNHMDWCQ-UHFFFAOYSA-N
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Description

Theophylline, 7-(2-(4-benzyl-1-piperazinyl)ethyl)-, is a xanthine derivative that has been widely used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline has been shown to have a variety of biochemical and physiological effects, including bronchodilation, anti-inflammatory effects, and immunomodulatory effects. Additionally, we will provide a list of future directions for theophylline research.

Mechanism Of Action

Theophylline acts by inhibiting phosphodiesterase, which leads to an increase in cyclic adenosine monophosphate (cAMP) levels. This increase in cAMP levels leads to bronchodilation and anti-inflammatory effects. Theophylline also acts by inhibiting adenosine receptors, which leads to bronchodilation and immunomodulatory effects.

Biochemical And Physiological Effects

Theophylline has been shown to have a variety of biochemical and physiological effects. It has been shown to increase heart rate and contractility, increase diuresis, and increase gastric acid secretion. Theophylline has also been shown to increase the release of catecholamines and cortisol.

Advantages And Limitations For Lab Experiments

Theophylline has several advantages for lab experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. However, theophylline has several limitations for lab experiments. It has a narrow therapeutic window, which can make it difficult to achieve a therapeutic effect without causing toxicity. Additionally, theophylline can interact with other drugs and can have variable pharmacokinetics.

Future Directions

There are several future directions for theophylline research. One area of research is the development of new theophylline derivatives with improved pharmacokinetics and therapeutic efficacy. Another area of research is the investigation of theophylline's immunomodulatory effects in other disease states, such as autoimmune diseases. Additionally, theophylline's effects on the microbiome and gut-brain axis are areas of emerging research.

Synthesis Methods

Theophylline can be synthesized by several methods, including the direct alkylation of theophylline with benzylpiperazine, the reaction of theophylline with benzyl chloride and piperazine, and the reaction of theophylline with 4-benzylpiperazine-1-carboxylic acid. The most commonly used method is the direct alkylation of theophylline with benzylpiperazine, which involves the reaction of theophylline with benzylpiperazine in the presence of a base such as potassium carbonate.

Scientific Research Applications

Theophylline has been extensively studied for its therapeutic effects in respiratory diseases. It has been shown to have bronchodilatory effects by inhibiting phosphodiesterase and adenosine receptors. Theophylline has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, theophylline has been found to have immunomodulatory effects by modulating T-cell function and cytokine production.

properties

CAS RN

19971-87-0

Product Name

Theophylline, 7-(2-(4-benzyl-1-piperazinyl)ethyl)-

Molecular Formula

C20H26N6O2

Molecular Weight

382.5 g/mol

IUPAC Name

7-[2-(4-benzylpiperazin-1-yl)ethyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C20H26N6O2/c1-22-18-17(19(27)23(2)20(22)28)26(15-21-18)13-12-24-8-10-25(11-9-24)14-16-6-4-3-5-7-16/h3-7,15H,8-14H2,1-2H3

InChI Key

HISDWWLNHMDWCQ-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CCN(CC3)CC4=CC=CC=C4

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CCN(CC3)CC4=CC=CC=C4

Other CAS RN

19971-87-0

Origin of Product

United States

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